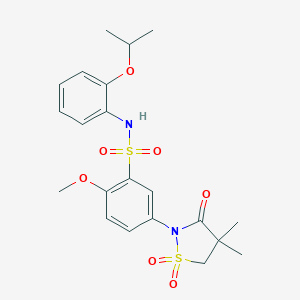![molecular formula C16H21N5O B253842 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound with potential therapeutic applications. It belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties. In
作用機序
The exact mechanism of action of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine. It is also reported to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one can exert a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action and to evaluate its efficacy in clinical trials. Another area of interest is its potential use as an anticonvulsant agent. Studies are needed to determine its efficacy in animal models of epilepsy and to evaluate its safety and tolerability in humans. Additionally, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as inflammation and pain management.
合成法
The synthesis of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2,5-dimethylphenylpiperazine with cyanogen bromide and subsequent reaction with 2-amino-4,6-dimethyl-1,3,5-triazine. The yield of this reaction is reported to be around 60-70%.
科学的研究の応用
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
特性
製品名 |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C16H21N5O |
分子量 |
299.37 g/mol |
IUPAC名 |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H21N5O/c1-11-4-5-12(2)14(10-11)20-6-8-21(9-7-20)16-17-15(22)13(3)18-19-16/h4-5,10H,6-9H2,1-3H3,(H,17,19,22) |
InChIキー |
DFDIFRSQBUWASE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)